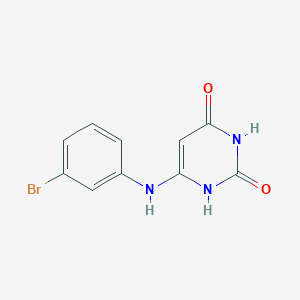

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione

Description

Properties

CAS No. |

72255-49-3 |

|---|---|

Molecular Formula |

C10H8BrN3O2 |

Molecular Weight |

282.09 g/mol |

IUPAC Name |

6-(3-bromoanilino)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H8BrN3O2/c11-6-2-1-3-7(4-6)12-8-5-9(15)14-10(16)13-8/h1-5H,(H3,12,13,14,15,16) |

InChI Key |

CFLHCISOVMSSHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=CC(=O)NC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione typically involves the reaction of 3-bromoaniline with a suitable pyrimidine precursor. One common method is the condensation of 3-bromoaniline with barbituric acid under acidic conditions, followed by cyclization to form the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8BrN3O2

- Molecular Weight : 282.093 g/mol

- Stereochemistry : Achiral

- InChIKey : CFLHCISOVMSSHJ-UHFFFAOYSA-N

The compound features a pyrimidine core substituted with a bromo phenylamino group, which is critical for its biological activity.

Matrix Metalloproteinase Inhibition

One of the most significant applications of 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione derivatives is their role as inhibitors of matrix metalloproteinases (MMPs). MMPs are enzymes involved in the breakdown of extracellular matrix components and are implicated in various diseases, including:

- Cardiovascular Diseases : MMPs contribute to heart disease and cardiac insufficiency by degrading cardiac tissue.

- Inflammatory Conditions : Conditions such as inflammatory bowel disease and rheumatoid arthritis are linked to MMP activity.

- Cancer : MMPs facilitate tumor invasion and metastasis, making their inhibition a target for cancer therapies.

Research indicates that compounds with the pyrimidine-2,4-dione scaffold can effectively inhibit specific MMPs, leading to potential therapeutic applications in treating these diseases .

Kinase Inhibition

Recent studies have explored the potential of fused pyrimidines, including derivatives of 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione, as kinase inhibitors. Kinases play crucial roles in cell signaling pathways, and their dysregulation is often associated with cancer and other diseases. The ability of these compounds to inhibit cyclin-dependent kinases (CDKs) suggests they could be developed into anticancer agents .

Case Study 1: Inhibition of MMPs in Arthritis

A study demonstrated that a derivative of 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione exhibited significant inhibitory activity against MMP-13, which is involved in the pathogenesis of osteoarthritis. The compound was tested in vitro and showed reduced collagen degradation in cartilage explants compared to untreated controls. This finding supports its potential use in treating osteoarthritis .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyrimidine derivatives. Compounds related to 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione were evaluated for their effects on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation through CDK inhibition pathways, highlighting their promise as novel anticancer therapies .

Summary Table of Applications

| Application Area | Disease/Condition | Mechanism/Action |

|---|---|---|

| Matrix Metalloproteinase Inhibition | Heart Disease, Arthritis, Cancer | Inhibition of MMP activity |

| Kinase Inhibition | Cancer (e.g., Breast Cancer) | Inhibition of CDK pathways |

Mechanism of Action

The mechanism of action of 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 6-Position

6-[(3-Phenylpropyl)amino]-1H-pyrimidine-2,4-dione

- Structure: A phenylpropyl group replaces the bromophenylamino moiety.

- Properties : Lower molecular weight (245.28 g/mol vs. ~296.12 g/mol for the target compound) and reduced lipophilicity due to the absence of bromine.

6-(4-Iodoanilino)-1H-pyrimidine-2,4-dione (C9)

- Structure : Iodine replaces bromine at the para-position of the phenyl ring.

- Properties : Larger atomic radius of iodine increases steric hindrance and polarizability.

- Docking Studies : C9 showed a GOLD fitness score of 35.81 and formed hydrogen bonds with His 602 in Mycobacterium tuberculosis DnaE2, unlike the brominated analogue .

6-[(2-Chlorophenyl)amino]-1H-pyrimidine-2,4-dione

Substituent Variations at Other Positions

6-Amino-3-(2-fluorobenzyl)-5-nitroso-1H-pyrimidine-2,4-dione

- Structure : A 2-fluorobenzyl group at position 3 and a nitroso group at position 4.

6-(Trifluoromethyl)uracil

Bioactive Analogues in Drug Development

Trametinib Intermediate (6-Amino-3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-1H-pyrimidine-2,4-dione)

- Structure : Cyclopropyl and iodophenyl substituents.

- Implications : The iodine atom’s size may enhance steric interactions in kinase binding pockets, as seen in MEK inhibitors like trametinib .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

- Structure : Bromine at position 5 and alkyl substituents.

- Application: Herbicidal activity via inhibition of photosystem II.

Key Property Comparisons

| Compound | Molecular Weight (g/mol) | logP | PSA (Ų) | Halogen |

|---|---|---|---|---|

| 6-(3-Bromo-phenylamino)-1H-dione | ~296.12 | ~2.5 | ~85 | Br |

| 6-(4-Iodoanilino)-1H-dione (C9) | ~343.11 | ~3.0 | ~85 | I |

| 6-(2-Chlorophenylamino)-1H-dione | 237.64 | 1.53 | 77.75 | Cl |

| 6-(Trifluoromethyl)uracil | 196.10 | 1.2 | 70.70 | CF₃ |

Biological Activity

6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, reviewing its synthesis, mechanisms of action, and therapeutic potentials based on current research findings.

- Molecular Formula : C10H8BrN3O

- Molecular Weight : 282.09 g/mol

- Structure : The compound consists of a pyrimidine core substituted with a bromo-phenylamino group, which is crucial for its biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. Specifically, compounds similar to 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione exhibit significant inhibitory effects on various cancer cell lines. For example:

- Inhibition of Kinases : Pyrimidine derivatives are known to inhibit key kinases involved in cancer progression. The compound shows promise in targeting cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often dysregulated in cancer cells .

- Cell Line Studies : In cellular assays, related compounds have demonstrated IC50 values ranging from 0.3 to 5.47 µM against different cancer cell lines, indicating potent anticancer effects .

The biological activity of 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione may involve several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and DNA fragmentation .

- Cell Cycle Arrest : The compound may cause G2/M phase arrest in the cell cycle, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrimidine derivatives. Modifications to the phenylamino group can significantly affect the biological activity:

| Compound Modification | IC50 (µM) | Notes |

|---|---|---|

| Unsubstituted Pyrimidine | 10.0 | Low activity |

| 3-Bromo substitution | 0.6 | Enhanced activity |

| Bulky substituents | 0.3 | Further increased potency |

This table summarizes findings from various studies indicating that specific substitutions can lead to enhanced biological activity against cancer targets .

Study 1: Inhibition of CDK Activity

In a study focusing on CDK inhibitors, derivatives similar to 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione were synthesized and tested for their ability to inhibit CDK4/6. Results indicated that these compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting a promising alternative for breast cancer treatment .

Study 2: Dual EGFR/VGFR2 Inhibition

Another investigation into phenylpyrazolo[3,4-d]pyrimidines revealed that modifications similar to those in 6-(3-bromo-phenylamino)-1H-pyrimidine-2,4-dione could lead to dual inhibition of EGFR and VGFR2 pathways. This dual inhibition was associated with reduced tumor growth and increased apoptosis in MCF-7 breast cancer models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Bromo-phenylamino)-1H-pyrimidine-2,4-dione, and how can purity be optimized?

- Methodology : A common approach involves coupling 3-bromoaniline with a pre-functionalized pyrimidine-2,4-dione scaffold. For example, radical-mediated ring-closure or nucleophilic substitution reactions (similar to methods used for brominated uracil derivatives in and ).

- Purity Optimization : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC. Characterize intermediates via -NMR and HRMS to confirm structural integrity (as in , where HRMS validated synthetic products).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Key Techniques :

- X-ray crystallography : For unambiguous structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .

- Spectroscopy : - and -NMR to confirm substitution patterns; FT-IR for functional group analysis.

- Computational Modeling : DFT calculations (e.g., Gaussian) to study electronic properties and tautomeric equilibria, which are critical for pyrimidine-dione derivatives .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Follow GHS-compliant protocols for pyrimidine derivatives, even if specific hazard data are unavailable (e.g., as outlined in and ).

- Avoid aqueous release due to potential environmental toxicity to aquatic organisms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of halogenated pyrimidine-diones?

- Case Analysis : For example, halogenated uracils like 5-bromo derivatives show variable GPx inhibition (IC ranges in ) vs. no activity in docking studies for similar compounds ().

- Resolution Strategies :

- Validate assays under standardized conditions (e.g., enzyme source, buffer pH).

- Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).

- Compare molecular dynamics simulations with experimental IC to identify steric/electronic mismatches .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Approach :

- Molecular Docking : Use GOLD or AutoDock to predict binding modes to targets like DNA polymerase III (e.g., as done for MtbDnaE2 in ).

- Pharmacophore Modeling : Identify critical substituents (e.g., bromophenylamino group) for interactions with residues like Arg 403 or His 602 .

- Free Energy Perturbation (FEP) : Quantify the impact of bromine substitution on binding affinity vs. iodo or chloro analogues .

Q. How can researchers design robust enzymatic assays to evaluate this compound’s inhibitory potential?

- Experimental Design :

- Target Selection : Prioritize enzymes where bromine’s electronegativity and size are advantageous (e.g., GPx in or bacterial DNA polymerases in ).

- Assay Conditions : Use kinetic assays (e.g., NADPH oxidation for GPx) with positive controls (e.g., 6-AU in ).

- Data Interpretation : Normalize activity to lipophilicity (logP) to distinguish steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.